JG-231

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

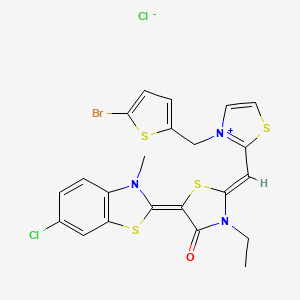

JG-231 es una pequeña molécula sintética que funciona como un inhibidor de la proteína de choque térmico 70 (Hsp70). Es un análogo de JG-98 y ha mostrado efectos anticancerígenos significativos, particularmente en la inhibición de la interacción entre Hsp70 y BAG3. Este compuesto ha sido estudiado por su potencial para inhibir el crecimiento de células de cáncer de mama triple negativo (TNBC) .

Métodos De Preparación

La síntesis de JG-231 implica varios pasos, comenzando con los derivados apropiados de benzotiazol y rodocyanina. La ruta sintética típicamente incluye:

Formación del núcleo de benzotiazol: Esto involucra la reacción de 2-aminotiofenol con un aldehído adecuado en condiciones ácidas para formar el anillo de benzotiazol.

Introducción del residuo rodocyanina: Este paso implica el acoplamiento del núcleo de benzotiazol con un derivado de rodocyanina a través de una serie de reacciones de condensación.

Modificaciones finales:

Los métodos de producción industrial para this compound no están bien documentados, ya que se utiliza principalmente para fines de investigación. La síntesis se puede escalar utilizando técnicas de síntesis orgánica estándar y condiciones de reacción apropiadas.

Análisis De Reacciones Químicas

JG-231 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El compuesto se puede reducir utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para formar derivados reducidos.

Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en las posiciones de bromo y cloro. .

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados de benzotiazol, mientras que la reducción puede producir derivados reducidos de rodocyanina.

Aplicaciones Científicas De Investigación

JG-231 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como un compuesto herramienta para estudiar la interacción entre Hsp70 y BAG3, proporcionando información sobre los mecanismos moleculares de las interacciones proteína-proteína.

Biología: El compuesto se utiliza para investigar el papel de Hsp70 en las respuestas al estrés celular y la homeostasis de proteínas.

Medicina: this compound ha mostrado potencial como agente anticancerígeno, particularmente en el tratamiento del cáncer de mama triple negativo. .

Mecanismo De Acción

JG-231 ejerce sus efectos inhibiendo la interacción entre Hsp70 y BAG3. Hsp70 es una chaperona molecular involucrada en el plegamiento de proteínas y la protección contra el daño inducido por el estrés. BAG3 es una co-chaperona que regula la actividad de Hsp70. Al interrumpir esta interacción, this compound induce la apoptosis en las células cancerosas e inhibe el crecimiento tumoral. El compuesto se dirige al dominio ATPasa de Hsp70, previniendo la hidrólisis de ATP y los cambios conformacionales subsiguientes necesarios para su actividad de chaperona .

Comparación Con Compuestos Similares

JG-231 es similar a otros inhibidores de Hsp70, como:

JG-98: Un análogo anterior de this compound con propiedades anticancerígenas similares.

MKT-077: Un análogo de colorante rodocyanina soluble en agua conocido por inhibir la mortalina, otro miembro de la familia Hsp70.

VER-155008: Un análogo de ATP que inhibe Hsp70 al desestabilizar oncoproteínas e inducir apoptosis .

This compound es único debido a su estabilidad y potencia mejoradas en comparación con sus análogos. Ha mostrado mejores propiedades farmacocinéticas y mayor actividad contra ciertas líneas celulares de cáncer .

Propiedades

Número CAS |

1627126-59-3 |

|---|---|

Fórmula molecular |

C22H18BrCl2N3OS4 |

Peso molecular |

619.45 |

Nombre IUPAC |

(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride |

InChI |

InChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+; |

Clave InChI |

LFKCNIBJPYBMOM-QPNALZDCSA-M |

SMILES |

CCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

JG231; JG 231; JG-231 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

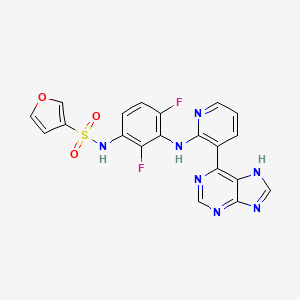

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one](/img/structure/B608105.png)

![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)